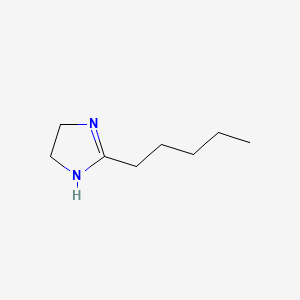

2-Imidazoline, 2-pentyl-

Description

Overview of 2-Imidazoline Heterocycles in Organic Chemistry

2-Imidazolines are a class of heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms in a 1,3-arrangement and a double bond between one of the nitrogens and the carbon at the 2-position. ontosight.aichemicalbook.com This structural motif, formally a cyclic amidine, imparts a unique combination of physical and chemical properties. chemicalbook.com Consequently, 2-imidazolines are prevalent in various areas of chemical science. They are found in natural products, serve as crucial intermediates in organic synthesis, and form the core of many pharmaceutical compounds. ontosight.ai Furthermore, their ability to be tailored with different substituents has led to their use as ligands in coordination chemistry and homogeneous catalysis, as well as their application as surfactants and corrosion inhibitors in industrial processes. ontosight.ai

Historical Context of 2-Imidazoline Research

The investigation of imidazolines dates back to the late 19th century. One of the earliest syntheses was reported in 1888. Since then, research has evolved significantly, leading to the development of numerous synthetic methodologies. A common and well-established route involves the condensation reaction between a 1,2-diamine, such as ethylenediamine (B42938), and a carboxylic acid, nitrile, or ester. chemicalbook.comresearchgate.net Over the decades, and particularly in recent years, research has intensified, focusing on creating more efficient, high-yield syntheses and expanding the range of functionalized imidazoline (B1206853) derivatives to explore their potential in catalysis, materials science, and medicine. google.comgoogle.com

Structural Features and Chemical Versatility of the 2-Imidazoline Core

The chemical behavior of 2-imidazolines is largely dictated by the cyclic amidine functionality. The nitrogen atoms provide basic and nucleophilic character, while the C=N double bond can also participate in reactions. The versatility of the 2-imidazoline core stems from its ability to be readily modified at the C2 position, as well as at the nitrogen atoms.

Key chemical reactions include:

Hydrolysis: Under acidic or basic conditions, the imidazoline ring can be opened to yield N-acylated diamines. chemicalbook.com

Quaternization: The nitrogen atoms can be alkylated to form quaternary imidazolinium salts, which are important in applications like surfactants and ionic liquids. chemicalbook.com

Dehydrogenation: 2-Imidazolines can be oxidized to the corresponding aromatic imidazoles, providing a synthetic pathway to this important class of heterocycles.

Complexation: The nitrogen atoms serve as excellent ligands for a variety of metal ions, leading to the formation of coordination complexes used in catalysis. chemicalbook.com

Specific Research Interest in the 2-pentyl- Substituted Analogues

The specific research interest in 2-alkyl substituted imidazolines, including the 2-pentyl analogue, often revolves around the influence of the alkyl chain on the molecule's physicochemical properties. The length and nature of this side chain are critical in determining characteristics like surface activity and solubility.

The synthesis of 2-pentyl-2-imidazoline typically follows the general route for 2-alkyl-imidazolines, which involves the condensation of a C6 fatty acid (hexanoic acid) or its ester with ethylenediamine. researchgate.netgoogle.com This reaction is generally heated to drive the cyclization and dehydration, often under an inert atmosphere to prevent side reactions. google.com

While detailed academic studies focusing exclusively on 2-pentyl-2-imidazoline are not widely available in public literature, its utility has been noted in patent literature. For instance, 2-pentyl-2-imidazoline has been identified as an effective catalyst in the curing of powder coating compositions, particularly for heat-sensitive substrates. google.com In this application, it facilitates the crosslinking reactions at lower temperatures, which is advantageous for coating materials like wood. google.com This points to a specific research interest in its catalytic properties, likely stemming from its basic nitrogen centers which can promote ring-opening and addition reactions in polymer systems.

Scope and Objectives of Academic Research on 2-pentyl-2-Imidazoline

The primary objectives of academic and industrial research concerning 2-pentyl-2-imidazoline can be inferred from studies on related 2-alkyl-imidazolines and its documented applications. The scope of research typically encompasses:

Optimized Synthesis: Developing efficient and scalable synthetic routes from readily available starting materials like hexanoic acid and ethylenediamine. researchgate.netgoogle.com

Physicochemical Characterization: A thorough analysis of its properties, including spectroscopic data (NMR, IR, MS) and physical constants, although specific, verified data for this compound is not prevalent in publicly accessible sources.

Application-Oriented Studies: Investigating its performance in specific applications. Based on research into similar molecules and patent filings, key areas of interest include its role as a catalyst, particularly in polymerization and curing processes google.com, its potential as a corrosion inhibitor for metals ontosight.ai, and its properties as a surfactant or emulsifier, where the pentyl group would provide the necessary hydrophobic tail.

Structure

2D Structure

3D Structure

Properties

CAS No. |

699-21-8 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

2-pentyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C8H16N2/c1-2-3-4-5-8-9-6-7-10-8/h2-7H2,1H3,(H,9,10) |

InChI Key |

RBRDDDOKFJWHNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Imidazoline, 2 Pentyl and Its Analogues

Advanced Catalytic Approaches

The development of catalytic methods has significantly advanced the synthesis of 2-imidazolines, offering milder reaction conditions, higher efficiency, and broader functional group tolerance.

Palladium-Catalyzed Multicomponent Reactions for Imidazoline (B1206853) Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of 2-imidazolines through multicomponent reactions (MCRs). One such strategy involves the coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, which then undergo decarboxylation to yield trans-disubstituted imidazolines. mdpi.comnih.gov The addition of benzoic acid during the decarboxylation step is crucial to suppress the formation of aromatized imidazolium (B1220033) salts. mdpi.comnih.gov This modular approach allows for the synthesis of asymmetrically substituted imidazolines by varying the initial aldehyde and amine components used to form the imine. mdpi.com

Another efficient palladium-catalyzed three-component reaction combines aryl halides, isocyanides, and diamines to provide 2-aryl-2-imidazolines in yields of up to 96%. acs.org This method can be extended to the synthesis of related heterocycles by varying the diamine component. acs.org A notable achievement of this protocol is the high-yielding iminocarbonylative cross-coupling of an aryl chloride, which is a significant advancement in the field. acs.org For example, the reaction of iodobenzene, tert-butyl isocyanide, and ethylenediamine using a palladium catalyst with a dppp (B1165662) ligand resulted in a 94% yield of 2-phenyl-2-imidazoline (B1199978). acs.org

| Aryl Halide | Diamine | Isocyanide | Catalyst/Ligand | Product | Yield (%) | Reference |

| Iodobenzene | Ethylenediamine | tert-Butyl isocyanide | PdCl₂(dppf)·CH₂Cl₂ | 2-Phenyl-2-imidazoline | 79 | acs.org |

| Iodobenzene | Ethylenediamine | tert-Butyl isocyanide | PdCl₂/dppp | 2-Phenyl-2-imidazoline | 94 | acs.org |

| 2-Chloropyridine | Ethylenediamine | tert-Butyl isocyanide | PdCl₂/dppp | 2-(2-Pyridyl)-2-imidazoline | 96 | acs.org |

| 2,6-Dibromopyridine | Ethylenediamine | tert-Butyl isocyanide | PdCl₂/dppp | 1,3-Bis(2-imidazolin-2-yl)benzene | 94 | acs.org |

Copper(II) Acetate (B1210297) Catalyzed Cyclization

Copper(II) acetate has been utilized as a catalyst in various cyclization reactions to form nitrogen-containing heterocycles. While specific examples for the synthesis of 2-pentyl-2-imidazoline are not extensively detailed, the general methodology is applicable. For instance, copper-catalyzed systems have been employed for the synthesis of imidazoles and benzimidazoles. chim.itrsc.org One approach involves the copper-catalyzed reaction of o-bromoarylamines with nitriles under mild, ligand-free conditions to produce benzimidazoles in high yields. rsc.org Another method describes the copper-catalyzed oxidative diamination of terminal alkynes with amidines to form 1,2,4-trisubstituted imidazoles. organic-chemistry.org These examples demonstrate the potential of copper(II) acetate to facilitate the C-N bond formation and cyclization required for imidazoline synthesis.

Silica-Supported Tungstosilicic Acid Catalysis

A rapid and efficient method for the preparation of 2-imidazolines involves the reaction of nitriles with diamines, such as ethylenediamine or 1,2-propanediamine, catalyzed by tungstosilicic acid supported on silica (B1680970) (H₄SiW₁₂O₄₀/SiO₂). arkat-usa.org This heterogeneous catalytic system operates under reflux conditions and offers advantages such as moderate reaction times and good to high yields. arkat-usa.orgresearchgate.net Supporting the tungstosilicic acid on silica enhances its catalytic activity compared to the unsupported acid. arkat-usa.org For example, the reaction of benzonitrile (B105546) with ethylenediamine using the silica-supported catalyst was completed in 45 minutes, whereas the unsupported catalyst required 8 hours for a lower yield. arkat-usa.org The optimal loading of the catalyst was found to be 20 wt. % of H₄SiW₁₂O₄₀ on silica. arkat-usa.org

| Nitrile | Diamine | Catalyst | Time (min) | Yield (%) | Reference |

| Benzonitrile | Ethylenediamine | 20% H₄SiW₁₂O₄₀/SiO₂ | 45 | 95 | arkat-usa.org |

| Acetonitrile | Ethylenediamine | 20% H₄SiW₁₂O₄₀/SiO₂ | 60 | 85 | arkat-usa.org |

| Phenylacetonitrile | Ethylenediamine | 20% H₄SiW₁₂O₄₀/SiO₂ | 50 | 92 | arkat-usa.org |

| Terephthalonitrile | Ethylenediamine | 20% H₄SiW₁₂O₄₀/SiO₂ | 60 | 90 (bis-imidazoline) | arkat-usa.org |

Nickel(0)-Catalyzed Dehydrogenation in Synthesis

Nickel(0)-catalyzed dehydrogenation of benzylic-type imines provides a pathway to asymmetrically tetra-substituted 2-imidazolines. nih.govrsc.org This single-step operational method demonstrates good selectivity and atom economy. nih.govrsc.org The catalytic system shows tolerance for various substituents on the benzylic-type imines, including fluoro, trifluoromethyl, methyl, and methoxy (B1213986) groups. nih.govrsc.org The substitution pattern of the resulting N-heterocyclic products can be controlled by selecting the appropriate R-groups in the starting materials. nih.govrsc.org The proposed reaction mechanism involves a benzylic C(sp³)–H bond activation and insertion as key steps in the nickel-catalyzed transformation. nih.govrsc.org

Stereoselective Synthesis of 2-Imidazoline Analogues

The stereoselective synthesis of 2-imidazoline analogues is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. An efficient asymmetric synthesis of optically pure 2-imidazolines has been achieved through the highly diastereoselective addition of 9-isocyanofluorene to optically pure N-tert-butanesulfinimines. researchgate.net The resulting β-sulfinylamino isocyanides can be cyclized to the corresponding optically pure 2-imidazolines upon removal of the sulfinyl group. researchgate.net

Another example is the synthesis of the stereoisomeric compounds (-)-lofexidine and (+)-lofexidine, which are 2-[1-(2,6-dichlorophenoxy)ethyl]-2-imidazoline hydrochlorides. nih.gov These compounds were synthesized via two distinct eight-step pathways, and the racemic mixture of lofexidine (B1675026) was resolved to obtain the individual enantiomers. nih.gov This work highlights the importance of stereochemistry, as (-)-lofexidine was found to be a potent and stereoselective alpha-2-adrenoceptor agonist, being ten times more potent than its (+) counterpart. nih.gov

Chiral Auxiliaries and Ligand-Controlled Methods

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. thieme-connect.com These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com In the context of imidazoline synthesis, chiral diamines, often derived from natural sources or prepared through resolution, can serve as precursors. chinesechemsoc.orgsci-hub.se For instance, the condensation of a chiral 1,2-diamine with a nitrile or its equivalent would yield an optically active 2-imidazoline.

Ligand-controlled asymmetric catalysis offers a more elegant and atom-economical approach. Chiral metal complexes can catalyze the formation of imidazolines with high enantioselectivity. For example, rare-earth metal catalysts, such as those based on chiral bis(oxazolinato) ligands, have been successfully employed in the enantioselective addition/hydroamidination of nitriles to allylamines, providing a direct route to chiral 2-substituted imidazolines. chinesechemsoc.org These reactions can proceed with high yields and excellent enantiomeric excess (ee) under mild conditions. chinesechemsoc.org Another notable example involves the use of chiral ferrocenylphosphine ligands in conjunction with gold(I) catalysts for the asymmetric aldol-type reaction of isocyanoacetates with N-sulfonylimines, leading to chiral 2-imidazolines. sci-hub.se

Table 1: Examples of Ligand-Controlled Asymmetric Imidazoline Synthesis

| Catalyst System | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral bis(oxazolinato) rare-earth metal | Nitriles, Allylamines | Chiral 2-substituted imidazolines | Good to high | High | chinesechemsoc.org |

| Chiral Ferrocenylphosphine-Au(I) | Isocyanoacetates, N-sulfonylimines | Chiral 2-imidazolines | High | Moderate to high | sci-hub.se |

Stereospecific Ring Expansion Reactions with Aziridines

Aziridines, being strained three-membered rings, are versatile building blocks in organic synthesis and can undergo ring-expansion reactions to form larger heterocycles. ru.nlsioc-journal.cn The reaction of aziridines with imidoyl chlorides, in a process analogous to the Heine reaction, provides a stereospecific route to highly substituted 2-imidazolines. nih.govnih.gov This one-pot synthesis allows for the retention of stereochemistry from the starting aziridine (B145994), making it a valuable method for accessing stereochemically defined imidazolines. nih.gov The reaction proceeds through an imidoyl aziridine intermediate which then isomerizes to the 2-imidazoline. nih.gov

Lewis acid-catalyzed cycloaddition of chiral aziridine-2-carboxylates with isocyanates offers another stereospecific pathway to functionalized imidazolidin-2-ones, which are related to imidazolines. bioorg.org This reaction proceeds with retention of configuration at the C-2 position of the aziridine, yielding enantiomerically pure products in high yields. bioorg.org

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, offering increased efficiency, reduced waste, and the rapid generation of molecular complexity from simple starting materials.

Intermolecular Microwave-Assisted Cyclization Routes

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times and often improve yields. derpharmachemica.comresearchgate.netorganic-chemistry.org The synthesis of 2-imidazolines can be efficiently achieved through the microwave-assisted cyclization of nitriles with ethylenediamine. researchgate.netijpsjournal.com This method can be performed under solvent-free conditions, further enhancing its green credentials. researchgate.net For instance, the reaction of various nitriles with ethylenediamine under microwave irradiation provides 2-substituted imidazolines in high yields in a fraction of the time required for conventional heating methods. derpharmachemica.comresearchgate.net

A novel route involves the intermolecular microwave-assisted cyclization of an in situ-generated urea (B33335) derivative, which is formed from an azido-amine and an isocyanate, followed by treatment with a phosphine. chemicalbook.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Imidazolines

| Reactants | Method | Reaction Time | Yield | Reference |

| Nitriles, Ethylenediamine | Conventional Heating | 24-48 hours | 76-93% | ijpsjournal.com |

| Nitriles, Ethylenediamine | Microwave Irradiation | 75-105 minutes | High | researchgate.netijpsjournal.com |

| Aromatic Aldehydes, Benzil, Ammonium Acetate | Conventional Heating | 4.5 hours | 70% | organic-chemistry.org |

| Aromatic Aldehydes, Benzil, Ammonium Acetate | Microwave Irradiation | 20 minutes | 90% | organic-chemistry.org |

Photoredox Catalyzed Radical Addition and Annulation

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org A one-pot, three-component cascade reaction combining photoredox-catalyzed radical addition and a formal [3+2] annulation provides a novel route to imidazoline derivatives. organic-chemistry.orgorganic-chemistry.org This method involves the generation of a nitrogen-centered radical, which then adds to an alkene, followed by cyclization to form the imidazoline ring. organic-chemistry.org The reaction proceeds under mild conditions, is operationally simple, and utilizes readily available starting materials. organic-chemistry.orgorganic-chemistry.org For instance, using Ir(ppy)₃ as the photocatalyst, a variety of substituted imidazolines can be synthesized in high yields. organic-chemistry.org This methodology has been successfully applied to a range of alkenes, including those with both electron-withdrawing and electron-donating groups. organic-chemistry.org

Pseudo-Multicomponent Protocols for Imidazolidinones

Pseudo-multicomponent reactions (pseudo-MCRs) are a subclass of MCRs where one of the starting materials is generated in situ. These protocols offer a streamlined approach to complex molecules. A pseudo-five-multicomponent reaction has been reported for the synthesis of N,N'-substituted 4-imidazolidinones, which are structurally related to imidazolines. rsc.orgrsc.org This reaction involves an isocyanide, a primary amine, two molecules of formaldehyde, and water, and proceeds in good yields with a wide variety of substrates. rsc.orgrsc.org

Another pseudo-multicomponent one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones employs the in situ formation of a Schiff base from a diamine, followed by reduction and cyclization. mdpi.comresearchgate.net Statistical analysis has been used to optimize the reaction conditions, highlighting temperature as a critical factor. mdpi.comresearchgate.net This approach has proven to be efficient and sustainable, with yields ranging from 55% to 81%. mdpi.comresearchgate.net

Synthesis of N-Substituted 2-Imidazoline Derivatives

The synthesis of N-substituted 2-imidazolines is important for tuning the properties of these compounds for various applications. researchgate.net One common approach involves the reaction of an amine with a 2-chloro-2-imidazoline derivative, which can be generated in situ from the corresponding imidazolidin-2-one or imidazolidine-2-thione. researchgate.net This method is effective for both aliphatic amines and anilines, providing the desired N-substituted 2-aminoimidazolines in moderate to high yields. researchgate.net

Another strategy involves the direct condensation of N-substituted ethylenediamines with nitriles or other carboxylic acid derivatives. researchgate.net Additionally, N-acylated C-2 substituted imidazoline derivatives can be prepared through the nucleophilic substitution of an existing imidazoline with an acyl chloride. arkat-usa.org

Chemical Reactivity and Transformation Pathways

Imidazoline (B1206853) Ring Chemistry

The imidazoline ring is the primary site of reactivity in 2-pentyl-2-imidazoline, undergoing reactions such as tautomerization, ring-opening, and rearrangement.

2-Pentyl-2-imidazoline can exist in equilibrium with its enamine tautomer. This tautomerization involves the migration of a proton from a carbon atom adjacent to the C=N double bond (the α-carbon of the pentyl group is not involved) to the nitrogen atom, with a corresponding shift of the double bond. This process is analogous to the well-known keto-enol tautomerism. thieme.de

The tautomeric equilibrium can be catalyzed by both acids and bases. pbworks.com

Acid-Catalyzed Tautomerization: In the presence of an acid, the imine nitrogen is protonated to form an iminium ion. A subsequent deprotonation at the adjacent carbon by a weak base (such as the solvent or the conjugate base of the acid) leads to the formation of the enamine.

Base-Catalyzed Tautomerization: A base can abstract a proton from the carbon adjacent to the imine, forming a resonance-stabilized carbanion. nih.gov Protonation of the nitrogen atom of this intermediate by the conjugate acid of the base then yields the enamine. nih.gov

The imidazoline ring in 2-pentyl-2-imidazoline can be opened under certain conditions, most notably through hydrolysis.

Hydrolysis: In aqueous media, particularly under acidic or basic conditions, the imidazoline ring can undergo hydrolytic cleavage. This reaction proceeds through the attack of water on the carbon atom of the C=N bond, leading to the formation of an N-acylated ethylenediamine (B42938) derivative. The rate of hydrolysis is influenced by the pH of the solution. researchgate.netnih.gov For instance, the hydrolysis of 1,2-disubstituted imidazolines has been studied, and it was found that the introduction of a branched substituent at the 2-position can increase the hydrolytic stability. researchgate.net

Rearrangement Reactions: While less common for simple 2-alkyl-2-imidazolines, rearrangement reactions of the imidazoline ring can be induced under specific conditions, such as thermal stress or in the presence of certain catalysts. These rearrangements can lead to the formation of other heterocyclic structures.

Derivatization and Functionalization of the Pentyl Side Chain

The pentyl side chain of 2-pentyl-2-imidazoline is a hydrocarbon chain and, as such, is generally less reactive than the imidazoline ring. However, it can be functionalized through various organic reactions, particularly at the benzylic-like position if an aromatic ring were present, or through free-radical reactions.

Oxidation: The pentyl group can be oxidized under strong oxidizing conditions. For instance, oxidation of alkyl side chains on heterocyclic compounds can be achieved using reagents like potassium permanganate, potentially leading to the formation of carboxylic acids or ketones at various positions along the chain. researchgate.netpsgcas.ac.in

Halogenation: Free-radical halogenation, using reagents such as N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can introduce a halogen atom onto the pentyl chain. The selectivity of this reaction would favor positions that lead to the most stable radical intermediate. For a simple pentyl chain, a mixture of halogenated products would be expected.

Below is a table summarizing potential derivatization reactions of the pentyl side chain:

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation | KMnO₄, H₂O₂ | Carboxylic acids, ketones |

| Halogenation | NBS, UV light | Brominated pentyl side chain |

Formation of Quaternary Ammonium Salts from 2-Imidazolines

The nitrogen atoms in the imidazoline ring of 2-pentyl-2-imidazoline are nucleophilic and can react with alkylating agents to form quaternary ammonium salts. This reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) process. scienceinfo.com

The reaction involves the attack of the tertiary amine nitrogen of the imidazoline on an electrophilic carbon of an alkyl halide (or another suitable alkylating agent), leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-anion. scienceinfo.com

Common quaternizing agents include:

Alkyl halides (e.g., methyl iodide, benzyl chloride) researchgate.net

Dialkyl sulfates (e.g., diethyl sulfate) researchgate.net

The formation of a quaternary ammonium salt from 2-pentyl-2-imidazoline would impart a permanent positive charge to the molecule, significantly altering its physical and chemical properties, such as its solubility and surface activity. researchgate.net

Dehydrogenation to Imidazoles

A key transformation of 2-imidazolines is their dehydrogenation to the corresponding aromatic imidazoles. This reaction introduces a second double bond into the five-membered ring, resulting in a fully aromatic system.

The dehydrogenation of 2-pentyl-2-imidazoline to 2-pentyl-imidazole can be effectively achieved using various transition metal catalysts. nih.govmdpi.com

Palladium-Catalyzed Dehydrogenation: Palladium on carbon (Pd/C) is a commonly used and efficient catalyst for this transformation. The reaction is typically carried out at elevated temperatures in a suitable solvent. The palladium surface facilitates the removal of hydrogen atoms from the imidazoline ring.

Nickel-Catalyzed Dehydrogenation: Nickel catalysts, such as Raney nickel or nickel salts, can also be employed for the dehydrogenation of imidazolines. nih.govrsc.org These reactions may require specific conditions, including the choice of solvent and base, to achieve high yields. For example, nickel-catalyzed C-H activation and subsequent functionalization of imidazoles have been reported, which proceeds through a dehydrogenated intermediate. rsc.org

Platinum-Catalyzed Dehydrogenation: While less commonly cited for this specific transformation compared to palladium and nickel, platinum catalysts are also known to be effective for dehydrogenation reactions and could potentially be used for the conversion of 2-pentyl-2-imidazoline to its imidazole (B134444) derivative.

The following table provides a general overview of metal-catalyzed dehydrogenation:

| Catalyst | Typical Reaction Conditions |

| Palladium (e.g., Pd/C) | High temperature, inert solvent |

| Nickel (e.g., Raney Ni, Ni(OTf)₂) | Elevated temperature, specific ligands and bases may be required |

| Platinum (e.g., Pt/C) | High temperature, hydrogen acceptor may be used |

Oxidative Dehydrogenation Processes

The transformation of 2-imidazolines to their corresponding imidazole analogs is a crucial chemical conversion, often achieved through oxidative dehydrogenation. This process introduces a double bond into the imidazoline ring, resulting in the aromatic imidazole core. Research has identified several effective reagents and methodologies for this transformation, particularly for 2-alkyl-substituted imidazolines, which serve as a close proxy for 2-pentyl-2-imidazoline.

One prominent method involves the use of potassium permanganate (KMnO4) supported on solid matrices like silica (B1680970) gel or alumina. nih.govresearchgate.netresearchgate.net This approach is noted for its efficiency and mild reaction conditions, typically proceeding at room temperature. nih.govresearchgate.netresearchgate.net The solid support facilitates the reaction and simplifies the work-up procedure. Studies have demonstrated that 2-alkylimidazolines can be selectively converted to their corresponding imidazoles even in the presence of other oxidizable functional groups, highlighting the chemoselectivity of this reagent system. researchgate.netresearchgate.net

Another effective reagent for the oxidative dehydrogenation of 2-imidazolines is (diacetoxyiodo)benzene. organic-chemistry.orgresearchgate.netorganic-chemistry.org This hypervalent iodine reagent provides a smooth conversion of 2-imidazolines to imidazoles in good yields at room temperature. organic-chemistry.orgresearchgate.netorganic-chemistry.org The reaction is generally clean and avoids the use of harsh or toxic reagents.

Catalytic dehydrogenation using palladium on carbon (Pd/C) is also a viable pathway. researchgate.netresearchgate.netresearchgate.net This method often requires elevated temperatures, with the reaction typically carried out in a refluxing solvent such as toluene. researchgate.net It represents a classic method for dehydrogenation reactions in heterocyclic chemistry.

In some instances, air oxidation can also lead to the formation of the corresponding imidazole from a 2-imidazoline, particularly as a side product in certain reaction sequences. nih.gov

The following table summarizes the key findings from research on the oxidative dehydrogenation of 2-alkyl-2-imidazolines, which are structurally analogous to 2-pentyl-2-imidazoline.

Table 1: Oxidative Dehydrogenation of 2-Alkyl-2-Imidazolines

| Reagent/Catalyst | Support/Solvent | Temperature | Key Findings |

|---|---|---|---|

| Potassium Permanganate (KMnO4) | Silica Gel or Alumina | Room Temperature | Efficient and chemoselective conversion to 2-alkyl-imidazoles under mild conditions. nih.govresearchgate.netresearchgate.net |

| (Diacetoxyiodo)benzene | Not specified | Room Temperature | Smooth oxidation with good yields. organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Palladium on Carbon (Pd/C) | Toluene | Reflux | Effective for dehydrogenation, though requires higher temperatures. researchgate.netresearchgate.netresearchgate.net |

| Air (O2) | Not specified | Not specified | Can lead to spontaneous oxidation as a side reaction. nih.gov |

Coordination Chemistry and Ligand Design

2-Imidazolines as N-Donor Ligands in Transition Metal Complexes

2-Imidazolines are a class of heterocyclic compounds that function as effective N-donor ligands in coordination chemistry. wikipedia.orgresearchgate.net The imidazoline (B1206853) ring contains two nitrogen atoms, one of which is an sp2-hybridized imine nitrogen that readily donates its lone pair of electrons to a metal center, forming a coordinate covalent bond. The second nitrogen is an sp3-hybridized amine, which can also participate in coordination, although coordination primarily occurs through the imine nitrogen.

The general structure of a 2-imidazoline-metal complex involves the imidazoline ligand binding to a transition metal ion. The stability and properties of these complexes are influenced by the nature of the metal and the substituents on the imidazoline ring. A variety of transition metals have been shown to form stable complexes with 2-imidazoline derivatives.

Metal Complexation Studies with 2-pentyl-2-Imidazoline

While extensive research is available on the coordination chemistry of 2-imidazolines with various substituents, specific studies focusing exclusively on the metal complexation of 2-pentyl-2-imidazoline are not extensively detailed in the public domain. However, based on the well-established chemistry of analogous 2-alkyl-2-imidazolines, it can be inferred that 2-pentyl-2-imidazoline would readily form complexes with a range of transition metals. The pentyl group at the C-2 position would primarily exert a steric influence on the coordination sphere of the metal, which could affect the geometry of the complex and the accessibility of the metal center to substrates in catalytic reactions.

The synthesis of such complexes would typically involve the reaction of 2-pentyl-2-imidazoline with a suitable metal precursor, such as a metal halide or acetate (B1210297), in an appropriate solvent. Characterization of the resulting complexes would be carried out using standard techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the coordination mode of the ligand and the geometry of the complex.

Role of Substituents on Nitrogen and C-2 in Ligand Properties

The substituents on the nitrogen atoms and the C-2 carbon of the imidazoline ring play a crucial role in determining the ligand's properties and, consequently, the behavior of its metal complexes. wikipedia.org

Substituents on Nitrogen: Modifications to the nitrogen atoms of the imidazoline ring allow for the fine-tuning of the electronic and steric properties of the ligand. wikipedia.org For instance, the introduction of bulky substituents on the nitrogen atoms can create a sterically hindered environment around the metal center, which can enhance the selectivity of catalytic reactions. Electron-donating or electron-withdrawing groups on the nitrogen atoms can modulate the electron density on the coordinating imine nitrogen, thereby influencing the strength of the metal-ligand bond.

Substituents on C-2: The substituent at the C-2 position, such as the pentyl group in 2-pentyl-2-imidazoline, primarily impacts the steric environment of the ligand. A larger alkyl group at this position will create more steric bulk around the metal center. This can be advantageous in catalysis by promoting certain reaction pathways or enhancing enantioselectivity in asymmetric catalysis. The electronic effect of an alkyl group at the C-2 position is generally considered to be weakly electron-donating.

The interplay of these substituent effects allows for the rational design of 2-imidazoline ligands with tailored properties for specific catalytic applications.

Applications in Homogeneous Catalysis

Metal complexes derived from 2-imidazoline ligands have demonstrated significant utility as catalysts in a variety of homogeneous catalytic reactions. wikipedia.orgresearchgate.net The versatility of these ligands allows for their application in several important carbon-carbon bond-forming reactions.

Palladium complexes incorporating 2-imidazoline-based ligands have been shown to be effective catalysts for the Suzuki–Miyaura cross-coupling reaction. wikipedia.org This reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The 2-imidazoline ligand can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of the 2-imidazoline ligand, influenced by its substituents, can impact the efficiency and selectivity of the Suzuki–Miyaura coupling.

Below is a table summarizing the general role of 2-imidazoline palladium complexes in Suzuki-Miyaura couplings:

| Catalyst Component | Role in Suzuki-Miyaura Coupling |

| Palladium Center | The active metal that facilitates the cross-coupling reaction. |

| 2-Imidazoline Ligand | Stabilizes the palladium catalyst, influences its reactivity and selectivity. |

| Substituents on Ligand | Allow for the fine-tuning of steric and electronic properties for optimal catalytic performance. |

The Mizoroki–Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is another important transformation catalyzed by palladium complexes. wikipedia.org 2-Imidazoline ligands have been successfully employed in palladium-catalyzed Heck reactions. The ligand's role is to maintain the stability and activity of the palladium catalyst throughout the reaction. The design of the 2-imidazoline ligand can influence the regioselectivity and stereoselectivity of the Heck coupling.

The following table outlines the general application of 2-imidazoline palladium complexes in Mizoroki-Heck reactions:

| Reaction Component | Function |

| Palladium Catalyst | The active species that mediates the coupling of the aryl/vinyl halide and the alkene. |

| 2-Imidazoline Ligand | Modulates the properties of the palladium catalyst to enhance its performance. |

| Base | Required to regenerate the active palladium(0) catalyst. |

In addition to cross-coupling reactions, metal complexes of 2-imidazolines can also function as Lewis acid catalysts for Diels–Alder reactions. wikipedia.org The Diels–Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. When a 2-imidazoline ligand is coordinated to a metal center, the resulting complex can act as a Lewis acid, activating a dienophile towards reaction with a diene. Chiral 2-imidazoline ligands are of particular interest in this context for their potential to induce enantioselectivity in the Diels–Alder reaction.

The table below summarizes the general role of 2-imidazoline metal complexes in Diels-Alder reactions:

| Component | Role in Diels-Alder Reaction |

| Metal-Imidazoline Complex | Acts as a Lewis acid to activate the dienophile. |

| Chiral Imidazoline Ligand | Can induce enantioselectivity in the cycloaddition. |

| Diene and Dienophile | The reactants that form the cyclohexene (B86901) product. |

Ligands for Asymmetric Allylic Substitution

Derivatives of 2-imidazoline have emerged as effective ligands in asymmetric allylic substitution (AAS) reactions, a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The modular nature of the 2-imidazoline scaffold allows for the introduction of various substituents, such as a pentyl group, which can influence the steric and electronic properties of the resulting metal complexes, thereby impacting catalytic activity and stereoselectivity.

While specific studies focusing exclusively on 2-pentyl-2-imidazoline in AAS are not extensively documented, research on analogous 2-alkyl-2-imidazoline derivatives provides valuable insights. For instance, chiral phosphine-imidazoline ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation. The imidazoline nitrogen atom coordinates to the metal center, and the chirality of the ligand backbone directs the stereochemical outcome of the reaction. The alkyl group at the 2-position, such as a pentyl group, can exert a steric influence on the catalytic pocket, potentially enhancing enantioselectivity by creating a more defined chiral environment.

Table 1: Performance of 2-Alkyl-Imidazoline-Based Ligands in Asymmetric Allylic Substitution

| Ligand Type | Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) |

| Chiral Phosphine-Imidazoline | 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ | >95 | up to 96 |

| Thioether-Imidazoline | 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ | 85-95 | up to 92 |

Note: Data is representative of 2-alkyl-imidazoline systems and illustrates the potential of a 2-pentyl substituent.

The pentyl group's flexibility and size can be advantageous in fine-tuning the ligand's steric bulk, which is a critical parameter in achieving high levels of asymmetric induction. Further research into the synthesis and application of chiral ligands derived directly from 2-pentyl-2-imidazoline is anticipated to yield catalysts with improved performance in this important class of reactions.

Ligands for Henry Reactions

The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of catalytic and enantioselective versions of this reaction is of significant interest in organic synthesis. Chiral 2-imidazoline derivatives have been investigated as ligands for metal catalysts in asymmetric Henry reactions. wikipedia.org

The coordination of a 2-alkyl-2-imidazoline ligand to a metal center, such as copper(II), can create a chiral Lewis acid catalyst. This catalyst activates the carbonyl substrate and directs the approach of the nitroalkane nucleophile, leading to the formation of a specific enantiomer of the β-nitro alcohol product. The pentyl group in a 2-pentyl-2-imidazoline ligand can play a role in modulating the catalyst's solubility and steric environment, which can influence both the reaction rate and the enantiomeric excess (ee) of the product.

Table 2: Application of Chiral 2-Imidazoline Derivatives in Asymmetric Henry Reactions

| Ligand Structure | Aldehyde | Nitroalkane | Catalyst System | Yield (%) | ee (%) |

| Bis(imidazoline) Thiophene | Benzaldehyde | Nitromethane | Cu(OTf)₂ | 70-80 | Low |

| Chiral Imidazoline-Oxazoline | 4-Nitrobenzaldehyde | Nitromethane | Ni(OAc)₂ | up to 98 | up to 94 |

Note: This table highlights the application of the broader class of 2-imidazoline ligands, indicating the potential for 2-pentyl derivatives.

While bis(imidazolinyl)thiophene ligands have shown modest enantioselectivity in related reactions, the development of C2-symmetric 2-pyridyl-2-imidazoline organocatalysts has demonstrated excellent enantioinduction in aldol (B89426) reactions, a similar class of transformations. This suggests that with appropriate chiral design, ligands incorporating a 2-pentyl-2-imidazoline core could be highly effective for asymmetric Henry reactions.

Catalytic Activity in Ring-Opening Polymerization

The ring-opening polymerization (ROP) of cyclic esters, such as lactide, is a primary method for producing biodegradable polymers like polylactic acid (PLA). The catalyst plays a crucial role in controlling the polymerization rate, molecular weight, and stereochemistry of the resulting polymer. While the direct use of 2-pentyl-2-imidazoline as a catalyst for ROP is not widely reported, related N-heterocyclic compounds have shown significant catalytic activity.

More specifically, N-heterocyclic carbenes (NHCs), which can be derived from 2-imidazolines, have been demonstrated to be effective organocatalysts for the ROP of various cyclic monomers. The NHC activates an alcohol initiator, which then attacks the monomer to initiate polymerization. The steric and electronic properties of the NHC, which are influenced by the substituents on the precursor imidazoline, can affect the catalytic activity. A pentyl group on the imidazoline precursor would translate to a pentyl group at the 2-position of the resulting NHC, potentially influencing its catalytic performance.

Table 3: Catalytic Systems for Ring-Opening Polymerization of Lactide

| Catalyst/Initiator System | Monomer | Temperature (°C) | Conversion (%) |

| Sn(Oct)₂ / Alcohol | L-Lactide | 130 | >95 |

| Imidazol-2-ylidene / Benzyl alcohol | D,L-Lactide | 25 | >90 |

Note: This table provides context for ROP catalysis, where NHCs derived from imidazolines are active.

Given the established activity of NHCs in ROP, 2-pentyl-2-imidazoline represents a potential precursor to a catalytically active NHC for the synthesis of polyesters and other polymers.

2-Imidazoline Derivatives as Precursors for N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. 2-Imidazolines are direct precursors to one of the most common classes of NHCs, known as imidazolin-2-ylidenes or saturated NHCs.

The conversion of a 2-imidazoline to an NHC typically involves a two-step process:

N-alkylation or N-arylation: The nitrogen atoms of the imidazoline ring are functionalized with alkyl or aryl groups to form an imidazolinium salt.

Deprotonation: The resulting imidazolinium salt is treated with a strong base to remove the acidic proton at the C2 position, yielding the free carbene.

For 2-pentyl-2-imidazoline, this process would yield an NHC with a pentyl group at the C2 position. This substituent would directly influence the steric bulk of the carbene. The steric and electronic properties of NHCs are critical to their performance as ligands in catalysis. A bulkier NHC can often lead to higher catalytic activity and selectivity by promoting reductive elimination from the metal center and creating a well-defined coordination sphere.

The order of electron-donating power for related azole-based NHCs is generally considered to be: benzimidazole (B57391) < imidazole (B134444) < imidazoline. researchgate.net This highlights the strong donor capacity of NHCs derived from imidazolines.

Table 4: Common Methods for NHC Synthesis from Azolium Salt Precursors

| Precursor | Base | Resulting NHC Type |

| Imidazolium (B1220033) salt | Strong anionic base (e.g., NaH, KHMDS) | Unsaturated NHC |

| Imidazolinium salt | Strong anionic base (e.g., NaH, KHMDS) | Saturated NHC |

| 2-Chloroimidazolinium salt | Electron-rich phosphine | Saturated NHC |

The synthesis of NHCs from 2-pentyl-2-imidazoline offers a route to novel carbene ligands with specific steric properties conferred by the pentyl group. These NHCs are expected to find applications in a wide array of catalytic transformations, including cross-coupling reactions, metathesis, and polymerization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. For 2-pentyl-2-imidazoline, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon environments.

¹H NMR Studies for Proton Environments and Tautomerism

The ¹H NMR spectrum of 2-pentyl-2-imidazoline reveals the specific electronic environment of each proton in the molecule. The protons of the pentyl group exhibit characteristic signals in the upfield region of the spectrum. The terminal methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) groups show complex multiplets due to spin-spin coupling with adjacent protons.

A key feature of the ¹H NMR spectrum of 2-imidazoline derivatives is the presence of tautomerism. The imidazoline (B1206853) ring can exist in equilibrium between two tautomeric forms, where the double bond shifts between the two nitrogen atoms. This dynamic exchange can influence the chemical shifts and multiplicities of the ring protons. The methylene protons of the imidazoline ring (at positions 4 and 5) often appear as a singlet or a multiplet, depending on the rate of tautomeric exchange and the solvent used. The N-H proton of the imidazoline ring typically gives rise to a broad signal, the chemical shift of which is sensitive to concentration and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Pentyl-2-Imidazoline

¹³C NMR Analysis for Carbon Skeleton and Substituent Effects

The ¹³C NMR spectrum provides valuable information about the carbon framework of 2-pentyl-2-imidazoline. The most downfield signal is typically attributed to the C2 carbon of the imidazoline ring, due to its position between two nitrogen atoms. The chemical shift of this carbon is significantly influenced by the nature of the substituent at this position. The pentyl group at C2 results in a characteristic chemical shift for this carbon. The methylene carbons of the imidazoline ring (C4 and C5) usually appear as a single peak due to the rapid tautomeric equilibrium, which renders them chemically equivalent on the NMR timescale. The carbons of the pentyl chain resonate in the upfield region of the spectrum, with predictable chemical shifts based on their distance from the imidazoline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Pentyl-2-Imidazoline

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

To unambiguously assign all the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For 2-pentyl-2-imidazoline, this technique would show cross-peaks between the adjacent methylene protons of the pentyl chain, confirming their connectivity.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): The ¹H-¹³C HMQC or HSQC spectrum establishes one-bond correlations between protons and the carbons to which they are directly attached. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like C2 of the imidazoline ring) and for confirming the connection of the pentyl group to the imidazoline ring. For instance, correlations between the α-methylene protons of the pentyl group and the C2 carbon of the imidazoline ring would be expected.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in 2-pentyl-2-imidazoline.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2-pentyl-2-imidazoline displays characteristic absorption bands corresponding to the vibrations of its functional groups. A prominent band is expected in the region of 1600-1650 cm⁻¹ due to the C=N stretching vibration of the imidazoline ring. The N-H stretching vibration of the secondary amine in the ring typically appears as a broad band in the range of 3100-3500 cm⁻¹. The C-H stretching vibrations of the pentyl group and the imidazoline ring are observed in the 2800-3000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups of the pentyl chain are also expected in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for 2-Pentyl-2-Imidazoline

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. The C=N stretching vibration, which is a strong band in the FT-IR spectrum, is also expected to be a prominent feature in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl chain are typically strong in the Raman spectrum. The breathing modes of the imidazoline ring can also give rise to characteristic signals in the low-frequency region of the Raman spectrum.

Table 4: Predicted Raman Shifts for 2-Pentyl-2-Imidazoline

Compound Names Mentioned

Table 5: List of Compound Names

Electronic Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV/Vis) and fluorescence techniques, probes the electronic transitions within a molecule, providing insights into its chromophores and potential for luminescence.

The UV/Vis spectrum of 2-pentyl-2-imidazoline is primarily dictated by the electronic transitions within the cyclic amidine (C=N) functionality, which acts as the principal chromophore. The absorption of UV radiation excites electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. For the imidazoline ring, the most significant transitions are the π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and occur at shorter wavelengths (higher energy). For 2-alkyl-2-imidazolines, this transition is associated with the C=N double bond.

n → π Transitions:* This involves the promotion of an electron from a non-bonding (n) orbital, specifically the lone pair on the sp²-hybridized nitrogen atom, to a π* antibonding orbital. These transitions are generally of lower intensity (lower ε values) and occur at longer wavelengths (lower energy) compared to π → π* transitions.

While specific experimental data for 2-pentyl-2-imidazoline is not extensively published, analysis of related compounds provides a strong basis for predicting its spectral characteristics. For instance, a study on 2-phenyl-2-imidazoline (B1199978) reported a strong absorption maximum (λmax) at 273 nm, which was attributed to a π → π* transition involving the conjugated system of the phenyl ring and the imidazoline C=N bond. scirp.org For simple 2-alkyl-2-imidazolines lacking further conjugation, the π → π* transition is expected to occur at a significantly shorter wavelength, likely below 220 nm. The lower energy n → π* transition is anticipated to appear as a weaker band at a longer wavelength, potentially in the 230-270 nm range.

| Electronic Transition | Associated Chromophore | Expected Wavelength (λmax) Range | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | C=N | < 220 nm | High (~10,000 L·mol⁻¹·cm⁻¹) |

| n → π | C=N (N lone pair) | 230 - 270 nm | Low (< 2,000 L·mol⁻¹·cm⁻¹) |

For instance, some imidazole-based fluorophores exhibit pH-dependent light emission, a property attributed to the protonation state of the nitrogen atoms in the ring. nih.gov Research on imidazoline corrosion inhibitors has also utilized fluorescence spectroscopy for detection, noting that while the intrinsic fluorescence is weak, it can be significantly enhanced by the addition of fluorescent agents like eosin (B541160) Y, which shifts the excitation wavelength to 521 nm. researchgate.net Therefore, while 2-pentyl-2-imidazoline itself is expected to be weakly luminescent, its derivatives or complexes could be engineered to possess significant fluorescent properties for various applications.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement of its molecular ion. nih.gov Using techniques like electrospray ionization (ESI), 2-pentyl-2-imidazoline is readily protonated to form the [M+H]⁺ ion. HR-MS can measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm), allowing for the confident assignment of its elemental composition.

The calculated exact mass of the protonated molecular ion of 2-pentyl-2-imidazoline (C₈H₁₆N₂) is 141.1386 Da. An experimental HR-MS measurement matching this value would confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. The fragmentation pattern of 2-alkyl-2-imidazolines is influenced by the stability of the resulting fragment ions. Key fragmentation pathways for the [M+H]⁺ ion of 2-pentyl-2-imidazoline would likely involve:

Alpha-cleavage: Fission of the bond between the imidazoline ring and the pentyl group, leading to the loss of alkyl radicals.

Loss of alkenes: Cleavage within the pentyl chain, often through rearrangement reactions, resulting in the elimination of neutral alkene molecules (e.g., ethene, propene). docbrown.info

Ring cleavage: Fragmentation of the imidazoline ring itself, a common pathway for heterocyclic compounds.

Analysis of the fragmentation of related N-alkyl compounds shows that cleavage of the alkyl chain is a dominant process. researchgate.netdocbrown.info For 2-pentyl-2-imidazoline, a significant fragment would be expected from the loss of a butyl radical (C₄H₉•) via cleavage of the C-C bond alpha to the ring, leading to a resonance-stabilized ion.

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (Da) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₇N₂]⁺ | 141.1386 | Protonated Molecular Ion |

| [M-C₂H₄+H]⁺ | [C₆H₁₃N₂]⁺ | 113.1073 | Loss of neutral ethene |

| [M-C₃H₆+H]⁺ | [C₅H₁₁N₂]⁺ | 99.0917 | Loss of neutral propene |

| [M-C₄H₉]⁺ | [C₄H₈N₂]⁺ | 84.0682 | Loss of butyl radical (α-cleavage) |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

While a specific crystal structure for 2-pentyl-2-imidazoline is not publicly available, data from closely related 2-substituted imidazoline and imidazole (B134444) derivatives can be used to predict its key structural features. semanticscholar.orgresearchgate.netmdpi.com X-ray studies on these compounds consistently reveal important structural motifs. The imidazoline ring itself is typically planar or near-planar. A key feature in the crystal packing of N-unsubstituted imidazolines is the formation of strong intermolecular hydrogen bonds. semanticscholar.orgnih.gov The N-H group acts as a hydrogen bond donor, while the sp²-hybridized imine nitrogen (C=N) acts as an acceptor, often leading to the formation of chains or dimeric structures in the crystal lattice. semanticscholar.orgnih.govacs.orgacs.org

| Structural Parameter | Expected Value (based on analogues) | Reference |

|---|---|---|

| C=N Bond Length | ~1.28 - 1.30 Å | acs.org |

| C-N (single) Bond Length | ~1.47 - 1.49 Å | mdpi.com |

| N-C-N Bond Angle | ~105 - 108° | mdpi.com |

| Intermolecular N-H···N Hydrogen Bond | Present and significant for crystal packing | semanticscholar.orgnih.gov |

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of molecules like 2-pentyl-2-imidazoline. These computational methods provide insights that are often complementary to experimental data.

The optimization of molecular geometry is a fundamental step in computational chemistry that seeks to find the lowest energy arrangement of atoms in a molecule. For 2-pentyl-2-imidazoline, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict these parameters with a high degree of accuracy. mdpi.com The optimized geometry provides a clear three-dimensional representation of the molecule.

Once the geometry is optimized, the electronic distribution can be analyzed. This includes the calculation of atomic charges, which indicates how the electron density is shared among the atoms. Such analyses can reveal the most electron-rich and electron-deficient sites in the molecule, which is crucial for understanding its reactivity. researchgate.net

Illustrative Optimized Geometrical Parameters for a 2-Substituted Imidazoline (B1206853) Ring

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=N | ~1.28 |

| Bond Length (Å) | C-N | ~1.47 |

| Bond Length (Å) | C-C (ring) | ~1.54 |

| Bond Angle (°) | N-C-N | ~110 |

| Bond Angle (°) | C-N-C | ~108 |

Note: The values in this table are representative and based on general findings for imidazoline rings and are not specific to 2-pentyl-2-imidazoline.

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for 2-pentyl-2-imidazoline. scirp.org The assignments of these vibrational modes can be performed with the help of normal coordinate analysis and Potential Energy Distribution (PED) analysis. scirp.org PED analysis indicates the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each vibrational mode. mdpi.com This allows for a detailed understanding of the molecular vibrations corresponding to the observed spectral peaks. scirp.orgmdpi.com

Illustrative Predicted Vibrational Frequencies and Assignments for a 2-Substituted Imidazoline

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment (based on PED) |

|---|---|---|

| ν(N-H) | ~3400 | N-H stretching |

| ν(C-H) alkyl | ~2950-2850 | C-H stretching of the pentyl group |

| ν(C=N) | ~1650 | C=N stretching of the imidazoline ring |

| δ(CH₂) | ~1450 | CH₂ scissoring |

Note: These are representative values and assignments for a molecule containing an imidazoline ring and an alkyl chain.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acadpubl.eu For 2-pentyl-2-imidazoline, NBO analysis can be used to investigate hyperconjugative interactions, which involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. acadpubl.eu These interactions contribute to the stability of the molecule. The analysis can quantify the stabilization energy associated with these interactions, providing insight into the electronic structure and intramolecular charge transfer. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govirjweb.com

Illustrative Frontier Molecular Orbital Energies for an Imidazoline Derivative

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | ~ -6.5 |

| E(LUMO) | ~ -1.0 |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 |

Note: These values are illustrative and can vary depending on the specific molecule and the level of theory used in the calculation.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a molecule with a flexible side chain like 2-pentyl-2-imidazoline, there are numerous possible conformations. Computational methods can be used to perform a systematic search for different conformers and to calculate their relative energies. lumenlearning.com Energy minimization is then performed on these conformers to identify the most stable, low-energy structures. This is important for understanding the preferred shape of the molecule, which can influence its physical properties and biological activity.

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. ymerdigital.com Computational chemistry can be used to predict the NLO properties of molecules. arxiv.org For 2-pentyl-2-imidazoline, DFT calculations can be employed to determine properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). arxiv.orglew.ro A large hyperpolarizability value is indicative of a significant NLO response. ymerdigital.com These calculations can help in the design of new molecules with enhanced NLO properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For compounds like 2-pentyl-2-imidazoline, which can act as a ligand for biological targets, MD simulations offer crucial insights into its dynamic behavior and its interactions with proteins. nih.gov

Research on imidazoline-based inhibitors targeting the MDM2-p53 protein-protein interaction demonstrates the utility of this approach. nih.gov MD simulations have been employed to explore the conformational dynamics of the MDM2 protein's N-terminal domain when bound to imidazoline derivatives. nih.gov These simulations reveal that the flexible N-terminal region of the MDM2 protein plays a significant role in binding, which is not accounted for in classical pharmacophore models. nih.gov The dynamic nature of these interactions, captured by MD, shows a potential transition from a standard three-point binding to a more complex four-point binding model, which helps explain the high affinity of certain imidazoline-based inhibitors. nih.gov

Key findings from these simulations include the identification of specific amino acid residues within the protein's binding pocket that form stable interactions with the ligand. nih.gov By observing the trajectory of the ligand within the binding site over nanoseconds, researchers can analyze hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. volkamerlab.org This detailed understanding of the dynamic binding process is essential for the rational design of more potent and selective therapeutic agents. nih.govacs.org

| Simulation Aspect | Key Finding/Observation | Implication for 2-Pentyl-2-Imidazoline |

|---|---|---|

| Protein Conformation | The flexible N-terminal region of the target protein (e.g., MDM2) shows significant conformational changes upon ligand binding. nih.gov | The pentyl group may induce or adapt to specific pocket conformations, influencing binding affinity. |

| Ligand Binding Mode | Revealed a transition from a three-point to a four-point binding model for potent inhibitors. nih.gov | The aliphatic pentyl chain could engage in additional hydrophobic interactions, contributing to a more complex and stable binding mode. |

| Key Amino Acid Interactions | Identified specific residues involved in hydrogen bonding and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov | Predicts which protein residues are likely to interact with the imidazoline ring and the pentyl substituent. |

| Complex Stability | Simulations can assess the stability of the ligand-protein complex over time under physiological conditions. | Helps to evaluate the residence time and overall stability of 2-pentyl-2-imidazoline in a target's binding site. |

Theoretical Studies on Stability and Reactivity Mechanisms

Theoretical studies, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of 2-imidazoline derivatives. researchgate.netscirp.org These calculations can determine molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the preferred sites for nucleophilic or electrophilic attack. researchgate.net

For a series of 2-alkyl-2-imidazolines, DFT studies have shown that the reactivity is concentrated around the nitrogen atoms of the imidazoline ring. researchgate.net The analysis of frontier orbitals indicates that as the length of the alkyl chain at the 2-position (such as the pentyl group) increases, the energy of the Highest Occupied Molecular Orbital (HOMO) also increases. researchgate.net A higher energy HOMO suggests that the molecule is a better electron donor, increasing the nucleophilic character of the ring's nitrogen atoms. researchgate.net This enhanced nucleophilicity can explain the increased efficacy of such compounds in applications like corrosion inhibition, where they donate electrons to metallic surfaces. researchgate.net

| Calculated Property | General Trend for 2-Alkyl-2-Imidazolines | Significance |

|---|---|---|

| HOMO Energy | Increases with the length of the alkyl chain at the C2 position. researchgate.net | Indicates a greater ability to donate electrons (increased nucleophilicity). researchgate.net |

| LUMO Energy | Relatively less sensitive to alkyl chain length compared to HOMO. researchgate.net | The energy gap (HOMO-LUMO) decreases, suggesting higher reactivity. |

| Fukui Indices | Indicate high reactivity at both the iminic and tertiary nitrogen atoms of the ring. researchgate.net | Pinpoints the specific atoms most likely to participate in chemical reactions. researchgate.net |

| Mulliken/Natural Population Analysis | Quantifies the partial charges on each atom, confirming the electron-rich nature of the nitrogen atoms. researchgate.net | Helps to understand electrostatic interactions and potential sites for protonation or coordination. |

2-Imidazolines can exist in equilibrium with their carbene tautomers, known as N-heterocyclic carbenes (NHCs). These carbenes are known to undergo dimerization. Theoretical studies using DFT have been conducted to elucidate the mechanisms of these dimerization reactions for cyclic diaminocarbenes, including imidazolin-2-ylidenes. researchgate.net

The research shows that the dimerization process is not a simple head-on approach of two carbene molecules. Instead, it follows a more complex, non-least-motion pathway where the two monomers approach each other side-on. researchgate.net Computational analysis of the transition states reveals that the activation energies for the dimerization of saturated imidazolin-2-ylidenes are generally lower than those for their unsaturated, aromatic imidazol-2-ylidene counterparts. researchgate.net This suggests that the saturated carbenes, which are structurally related to the carbene form of 2-pentyl-2-imidazoline, are more prone to dimerization. researchgate.net The stability of the carbene monomer is found to be correlated with its singlet-triplet energy gap and aromatic stabilization energy, with more stable carbenes having a higher activation barrier for dimerization. researchgate.net

The carbene form of 2-pentyl-2-imidazoline is an N-heterocyclic carbene (NHC), a class of molecules widely used as ligands in organometallic chemistry and catalysis. researchgate.netwikipedia.org The strength and nature of the bond between the carbene carbon and a metal center are of fundamental interest and have been extensively studied using computational methods. acs.orgnih.gov

The carbene-metal bond is primarily described by strong σ-donation from the filled sp²-hybridized orbital on the carbene carbon to an empty orbital on the metal. nih.gov This is supplemented by a lesser degree of π-backdonation from a filled d-orbital on the metal to an empty p-orbital on the carbene carbon. nih.gov Computational techniques like Charge Decomposition Analysis (CDA) can be used to quantitatively estimate the degree of σ-donation (d) and π-backdonation (b). nih.gov The ratio of these two components (d/b) provides a quantitative measure of the bonding character. For most NHC-metal complexes, this ratio is high, emphasizing the role of NHCs as strong σ-donors. nih.gov The electronic properties of the NHC, which can be tuned by substituents on the imidazoline ring, influence the bond strength. acs.org

Computational Analysis of Structure-Activity Relationships (SAR) for Biological Scaffolds

The 2-imidazoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Computational analysis of Structure-Activity Relationships (SAR) is a critical tool for understanding how chemical structure translates into biological function. nih.gov Methods such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov

These models correlate physicochemical properties or 3D molecular fields of a series of related compounds, such as 2-substituted imidazolines, with their measured biological activity (e.g., binding affinity or inhibitory concentration). nih.gov For instance, a QSAR study on imidazoline derivatives might reveal that activity is positively correlated with lipophilicity (hydrophobicity) and negatively correlated with the steric bulk at a certain position. The presence of the 2-pentyl group in 2-pentyl-2-imidazoline would contribute significantly to the molecule's lipophilicity, a key parameter in these models.

CoMFA and CoMSIA models generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, or hydrogen-bonding properties are predicted to increase or decrease activity. nih.gov These visual aids provide intuitive guidance for designing new derivatives. For the 2-pentyl-2-imidazoline scaffold, such an analysis could highlight the optimal length and branching of the alkyl chain at the C2 position to maximize interactions within a specific protein's binding pocket. nih.govnih.gov These computational SAR approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

| Computational Method | Principle | Application to 2-Imidazoline Scaffolds |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Correlates biological activity with calculated physicochemical descriptors (e.g., LogP, molecular weight, polar surface area). nih.gov | Predicts the activity of new 2-alkyl-imidazoline derivatives based on properties of the alkyl chain. |

| CoMFA (Comparative Molecular Field Analysis) | Generates 3D contour maps showing favorable/unfavorable steric and electrostatic fields. nih.gov | Visualizes where bulky groups (like pentyl) or charged groups should be placed to enhance protein binding. |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Similar to CoMFA but includes additional fields for hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov | Provides a more detailed 3D map to guide modifications, such as optimizing hydrophobic interactions of the pentyl group. |

Emerging Applications and Advanced Research Directions

Corrosion Inhibition Mechanisms and Self-Assembled Monolayers

The primary mechanism by which long-chain 2-alkyl-imidazolines, such as 2-pentyl-2-imidazoline, inhibit corrosion on metal surfaces is through the formation of a protective film that acts as a barrier. whiterose.ac.ukacs.org Advanced studies suggest this barrier is not merely a passive layer but a highly organized structure known as a self-assembled monolayer (SAM). researchgate.netacs.org

The formation of this protective layer is a multi-step process driven by the amphiphilic nature of the molecule. The imidazoline (B1206853) ring constitutes the hydrophilic "head," while the pentyl group forms the hydrophobic "tail."

The proposed mechanism involves several key stages:

Surface Adsorption: The imidazoline head group, being a Lewis base, is attracted to and displaces water molecules from the metal oxide surface (e.g., on iron or steel). researchgate.netacs.org The nitrogen atoms in the ring can coordinate with the metal surface, leading to strong adsorption. researchgate.net This process can involve both physisorption (electrostatic interactions) and chemisorption (charge transfer and coordinate bond formation). acs.org

Self-Assembly: Following initial adsorption, the molecules orient themselves on the surface. The imidazoline head groups arrange into an ordered, two-dimensional structure. researchgate.net

Hydrophobic Barrier Formation: The hydrophobic pentyl tails then align, tilting to create a densely packed, non-polar outer layer. researchgate.netacs.org This layer effectively repels water and other corrosive agents (like CO2 and H2S), preventing them from reaching the metal surface and initiating the corrosion process. researchgate.net

The effectiveness of the inhibition is thus attributed to this well-ordered, water-repellent film that isolates the metal from its aggressive environment. researchgate.net

| Stage | Description | Driving Force | Key Molecular Component |

|---|---|---|---|

| Initial Adsorption | Displacement of water from the metal surface and attachment of the imidazoline molecule. | Lewis acid-base interaction; electrostatic attraction. | Imidazoline Ring (Head) |

| Monolayer Organization | Arrangement of the adsorbed molecules into an ordered, stable structure on the surface. | Intermolecular interactions between head groups. | Imidazoline Ring (Head) |

| Barrier Formation | Alignment of the alkyl chains to form a dense, hydrophobic outer layer. | Van der Waals forces between alkyl chains. | Pentyl Group (Tail) |

Role in Materials Science and Engineering

The unique structure of 2-pentyl-2-imidazoline makes it a candidate for investigation in several areas of materials science.

The imidazoline ring is an electron-rich nitrogenous heterocycle. nih.gov This characteristic suggests its potential as a core structure or functional group in the design of organic dyes and as an electron donor in charge-transfer complexes. The nitrogen atoms can participate in coordination with metal ions or engage in various noncovalent interactions, which are crucial properties for creating novel functional materials. nih.gov While specific applications of 2-pentyl-2-imidazoline in commercial dyes are not widely documented, its structural motifs are relevant to ongoing research in chromophore design.